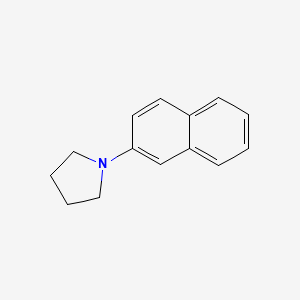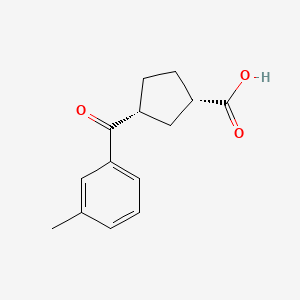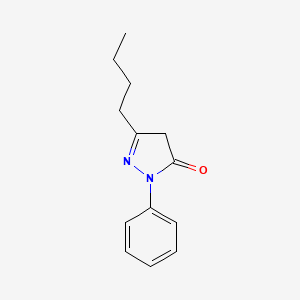
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many syntheses of pyrazole and pyrazoline have been reported successively in the literature, including condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines .Wirkmechanismus
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential to these microorganisms.
Biochemical Pathways
Given its potential antibacterial and antifungal activity , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis or DNA replication.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Given its potential antibacterial and antifungal activity , it’s likely that the compound leads to the death of these microorganisms.
Zukünftige Richtungen
The future directions for “3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Given their wide range of applications and the increasing popularity of pyrazoles in several fields of science, there is potential for continued development and discovery .
Biochemische Analyse
Biochemical Properties
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound has been found to interact with proteins involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it can modulate the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, this compound has been shown to affect gene expression by upregulating antioxidant genes and downregulating genes associated with inflammation . In terms of cellular metabolism, this compound can enhance mitochondrial function and reduce the production of reactive oxygen species (ROS), thereby promoting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX and LOX enzymes, which reduces the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to and activate antioxidant enzymes such as SOD and catalase, enhancing their activity and reducing oxidative stress . Furthermore, this compound can modulate gene expression by interacting with transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .
Eigenschaften
IUPAC Name |
5-butyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-7-11-10-13(16)15(14-11)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWVTIKWVLDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
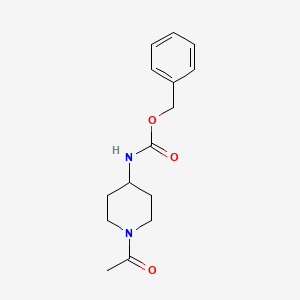
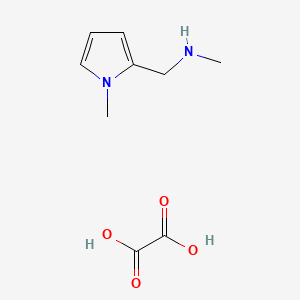
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
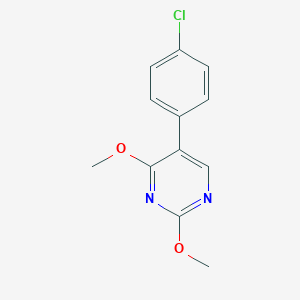

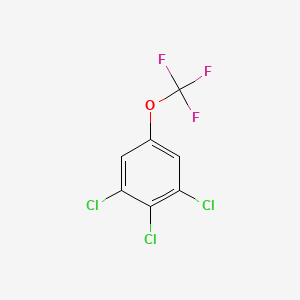
![3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione](/img/structure/B6324156.png)


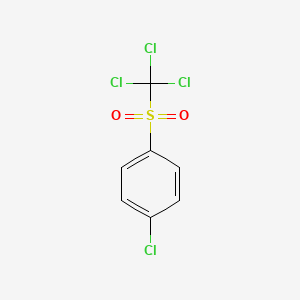
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)

